molecular formula C11H16BNO3 B2826532 2-Hydroxypyridine-3-boronic acid pinacol ester CAS No. 2408038-69-5

2-Hydroxypyridine-3-boronic acid pinacol ester

Cat. No. B2826532
CAS RN: 2408038-69-5
M. Wt: 221.06
InChI Key: HDXJMVRIBKRHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypyridine-3-boronic acid pinacol ester is a type of boronic acid pinacol ester . It is a valuable building block in organic synthesis . The empirical formula is C11H16BNO3 .


Synthesis Analysis

The synthesis of 2-Hydroxypyridine-3-boronic acid pinacol ester can be achieved through various methods. One such method involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 2-Hydroxypyridine-3-boronic acid pinacol ester is represented by the empirical formula C11H16BNO3 . Further details about its molecular structure can be found in chemical databases or through advanced analytical techniques.


Chemical Reactions Analysis

2-Hydroxypyridine-3-boronic acid pinacol ester can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling reaction . It can also undergo protodeboronation, a process that is not well developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxypyridine-3-boronic acid pinacol ester can vary depending on the specific conditions. It is generally considered a solid . More detailed information about its physical and chemical properties can be obtained through laboratory analysis or from chemical databases.

Safety and Hazards

As with any chemical, safety precautions should be taken when handling 2-Hydroxypyridine-3-boronic acid pinacol ester. It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and specific target organ toxicity .

Future Directions

The future directions for 2-Hydroxypyridine-3-boronic acid pinacol ester could involve its use in new synthetic methods. For example, it could be used in the development of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . It could also be used in the synthesis of new pharmaceutical intermediates .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-13-9(8)14/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXJMVRIBKRHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypyridine-3-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.